BenchChemオンラインストアへようこそ!

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

PI3K inhibition thienopyrimidine structure-activity relationship

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034617-02-0) is a synthetic small molecule (MW 331.43; molecular formula C17H21N3O2S) comprising a 2,6-dimethylpyrimidine ether linked via a piperidine ring to a thiophen-3-yl-ethanone moiety. Its thienopyrimidine scaffold aligns this compound with fused pyrimidine PI3K inhibitors disclosed in the patent family of Shuttleworth et al.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 2034617-02-0
Cat. No. B2737473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034617-02-0
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3
InChIInChI=1S/C17H21N3O2S/c1-12-9-16(19-13(2)18-12)22-15-3-6-20(7-4-15)17(21)10-14-5-8-23-11-14/h5,8-9,11,15H,3-4,6-7,10H2,1-2H3
InChIKeyNHZGZQRYSNTUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034617-02-0): Structural Classification and Patent Lineage


1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034617-02-0) is a synthetic small molecule (MW 331.43; molecular formula C17H21N3O2S) comprising a 2,6-dimethylpyrimidine ether linked via a piperidine ring to a thiophen-3-yl-ethanone moiety. Its thienopyrimidine scaffold aligns this compound with fused pyrimidine PI3K inhibitors disclosed in the patent family of Shuttleworth et al. (US 7,776,856 B2; EP 1,812,445 B1), where related thiophene-bearing pyrimidines exhibit PI3K inhibitory activity [1]. Concurrently, the 2,6-dimethylpyrimidine-piperidine-thiophene architecture overlaps with the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core employed in CNS-penetrant M4 muscarinic positive allosteric modulators (PAMs) [2].

Why 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone Cannot Be Generically Substituted: Absence of Validated Structure-Activity Data Across Comparator Chemical Space


Compounds sharing the 2,6-dimethylpyrimidine-piperidine-thiophene scaffold cannot be interchanged without rigorous justification. The closest structural analogs of CAS 2034617-02-0—including (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 2034472-70-1), 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 2034472-73-4), and (5-bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone—exhibit variations in the heterocyclic appendage, the thiophene substitution regiochemistry (2-yl vs. 3-yl), and the piperidine linker substitution position (3-oxy vs. 4-oxy). Within the broader PI3K inhibitor patent landscape, even subtle modifications to the thiophene ring and linker geometry are known to alter target affinity and selectivity [1]. In the M4 PAM chemical series, piperidine linker optimization and thiophene regiochemistry have been shown to profoundly impact CNS penetration and receptor potentiation [2]. Critically, no peer-reviewed publication or public database currently reports head-to-head quantitative SAR data specifically comparing the 2-(thiophen-3-yl)ethanone congener (CAS 2034617-02-0) against any named analog in a standardized assay .

Quantitative Differentiation Evidence for 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034617-02-0) Relative to Structural Analogs: Current Status


Evidence Gap: No Head-to-Head Biological Activity Data Available for CAS 2034617-02-0 vs. Named Analogs

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents returned no quantitative biological assay data explicitly linked to CAS 2034617-02-0. No direct head-to-head comparison of this compound against any named structural analog—including (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone, 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, or any PI3K inhibitor comparator—could be identified in the public domain as of May 2026 . The PI3K patent family (US 7,776,856 B2) lists numerous thienopyrimidine examples but does not provide individual compound data for this particular congener [1].

PI3K inhibition thienopyrimidine structure-activity relationship

Structural Framework Context: Thienopyrimidine PI3K Inhibitor Pharmacophore Provides Class-Level Inference for Target Engagement

The patent disclosure (US 7,776,856 B2) explicitly claims that fused pyrimidines of formula (I) where A represents a thiophene ring exhibit PI3K inhibitory activity [1]. This provides class-level biological plausibility for CAS 2034617-02-0 as a PI3K-targeting compound, given its structural compliance with the Markush formula. However, no quantitative potency (IC50/Ki) or selectivity data are reported in this patent for the specific compound. Note: this is class-level inference only; the patent does not confirm that CAS 2034617-02-0 was actually synthesized or tested among the exemplified compounds.

PI3K kinase inhibitor fused pyrimidine pharmacophore

Parallel Chemical Series: M4 PAM Thienopyrimidine Scaffold Demonstrates Linker and Thiophene Regiochemistry Sensitivity Relevant to Analog Selection

In a structurally parallel M4 PAM series built on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core, Hodder et al. demonstrated that piperidine linker modifications and thiophene ring geometry critically influence CNS penetration and muscarinic receptor potentiation [1]. Key optimization steps included scaffold hopping of the central thiophene[3,2-d]pyrimidine core and systematic variation of the piperidine linker [2]. While CAS 2034617-02-0 belongs to a different chemical series (non-fused pyrimidine with a piperidine ether linkage), this precedent underscores that the 2-thiophene-3-yl-ethanone appendage and 4-oxy-piperidine linkage of the target compound are non-trivial structural features that may distinguish it from 2-thiophene or 3-oxy analogs in biological assays.

M4 muscarinic PAM thienopyrimidine CNS penetration scaffold hopping

Key Structural Differentiators of CAS 2034617-02-0 vs. Nearest Commercial Analogs

Based on chemical structure comparison, CAS 2034617-02-0 can be differentiated from its closest commercially available analogs by four key structural features: (i) ethanone linker (vs. methanone in analog CAS 2034472-70-1; vs. thioether-linked ethanone in CAS 2034472-73-4); (ii) thiophene attachment at the 3-position (vs. 2-position in analog CAS 2034472-70-1); (iii) piperidine 4-oxy substitution geometry (vs. 3-oxy in analog CAS 2034472-70-1); and (iv) absence of a halogenated aryl substituent (vs. 4-fluorophenylthio in CAS 2034472-73-4; vs. 5-bromopyridinyl in a related analog). These structural variations are likely to influence molecular properties including logP, hydrogen bonding capacity, and steric complementarity with biological targets. However, quantitative property data (measured logP, solubility, permeability) are not publicly available for any of these compounds.

structural comparison regiochemistry linker geometry heterocycle substitution

Research Application Scenarios for 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034617-02-0) Based on Available Structural and Class-Level Evidence


PI3K Inhibitor Lead Optimization: Scaffold-Hopping Probe with Thiophen-3-yl Ethanone Appendage

Based on the patent classification of thiophene-bearing fused pyrimidines as PI3K inhibitors [1], CAS 2034617-02-0 may serve as a scaffold-hopping probe compound for medicinal chemistry teams exploring non-fused pyrimidine PI3K inhibitor space. Its unique 2-(thiophen-3-yl)ethanone appendage distinguishes it from fused thienopyrimidine cores and methanone-linked analogs, potentially offering altered kinase selectivity profiles that require experimental validation. Users should profile this compound in head-to-head PI3K isoform selectivity panels alongside established PI3K inhibitors (e.g., pictilisib, idelalisib) and the methanone analog CAS 2034472-70-1 to generate the comparative data necessary for procurement justification.

Muscarinic M4 PAM Back-Up Series: Exploring Non-Fused Pyrimidine Linker Geometries

Given the structural parallels to the M4 PAM thienopyrimidine series where piperidine linker geometry and thiophene regiochemistry critically modulate CNS penetration [2], CAS 2034617-02-0 could be evaluated as a back-up or comparator compound for M4-targeted drug discovery. The 4-oxy-piperidine ether linkage and thiophen-3-yl ethanone moiety represent structural features not explored in the published M4 PAM series. Comparative assessment of muscarinic receptor potentiation, CNS penetration (brain-to-plasma ratio), and subtype selectivity would be required to establish differentiation from the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core compounds.

Structure-Activity Relationship (SAR) Library Expansion: Regioisomeric and Linker-Variant Comparator

CAS 2034617-02-0 fills a specific SAR niche as a 2,6-dimethylpyrimidine-4-oxy-piperidine bearing a thiophen-3-yl ethanone moiety. Its structural differentiation from commercially available analogs—including the 2-thienyl methanone (CAS 2034472-70-1) and 4-fluorophenylthio ethanone (CAS 2034472-73-4) variants—makes it a valuable tool for systematically probing the impact of thiophene regiochemistry, carbonyl linker length (ethanone vs. methanone), and heterocycle substitution on target binding and physicochemical properties . Procurement is indicated when a research program specifically requires the thiophen-3-yl ethanone configuration to complete an SAR matrix.

Computational Chemistry and Pharmacophore Modeling: Virtual Screening Benchmark

The compound's defined 3D structure (SMILES: CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3) and its membership in the PI3K inhibitor pharmacophore class [1] support its use as a benchmark ligand for computational docking studies, pharmacophore model refinement, and virtual screening campaigns targeting PI3K or related kinase ATP-binding sites. When used alongside co-crystallized PI3K inhibitor structures, CAS 2034617-02-0 can help evaluate the predictive power of computational models for non-fused pyrimidine scaffolds, provided that experimental validation data are generated in parallel.

Quote Request

Request a Quote for 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.